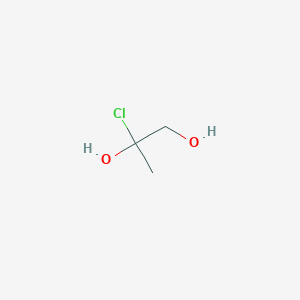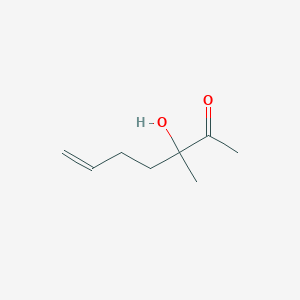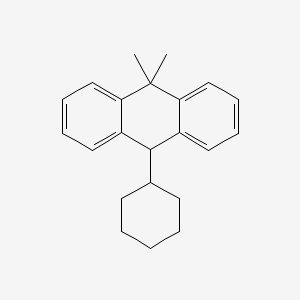![molecular formula C22H17N5 B14265973 2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline CAS No. 136709-28-9](/img/structure/B14265973.png)
2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline typically involves multiple steps, starting with the preparation of the quinoline scaffold. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method involves the cyclization of aniline with glycerol and an oxidizing agent, such as nitrobenzene, in the presence of sulfuric acid.
The specific synthesis of this compound involves the reaction of quinoline with phenylhydrazine and benzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydrazo derivatives, and substituted quinoline derivatives.
Scientific Research Applications
2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: A derivative with a phenyl group attached to the quinoline ring.
Phenylhydrazine: A related compound with a hydrazine group.
Uniqueness
2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline is unique due to its combination of a quinoline scaffold with an azo linkage and phenyl groups
Properties
CAS No. |
136709-28-9 |
|---|---|
Molecular Formula |
C22H17N5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N'-anilino-N-quinolin-2-yliminobenzenecarboximidamide |
InChI |
InChI=1S/C22H17N5/c1-3-10-18(11-4-1)22(26-24-19-12-5-2-6-13-19)27-25-21-16-15-17-9-7-8-14-20(17)23-21/h1-16,24H |
InChI Key |
RKESFZJVNHAPPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



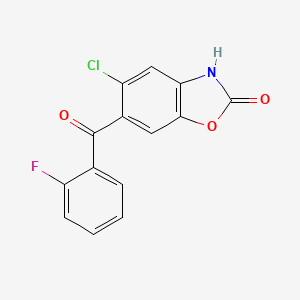


![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
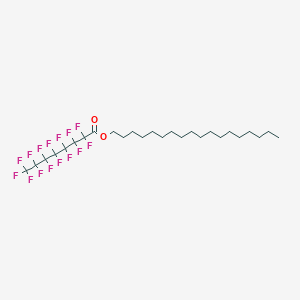
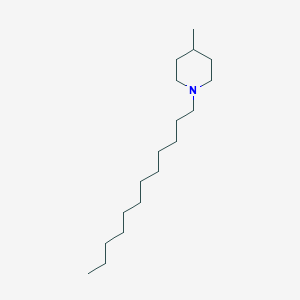

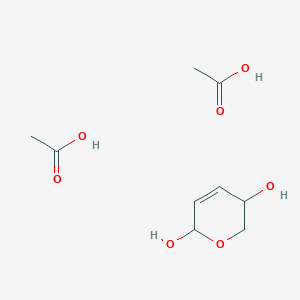
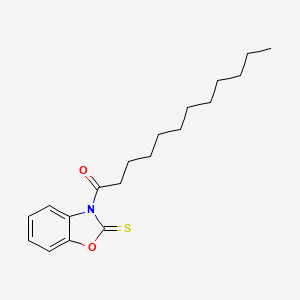
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
